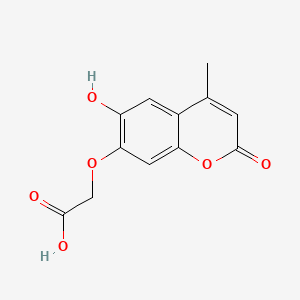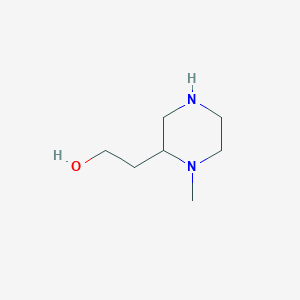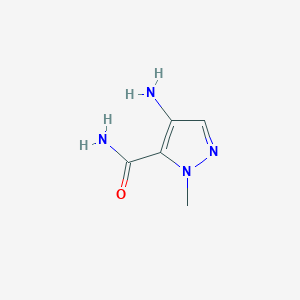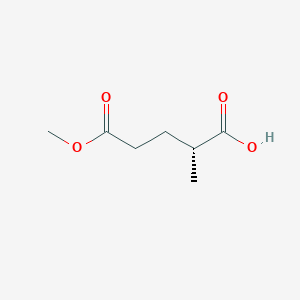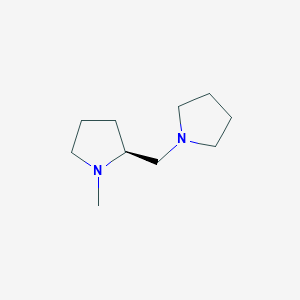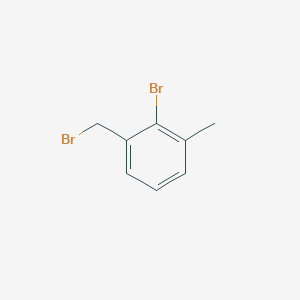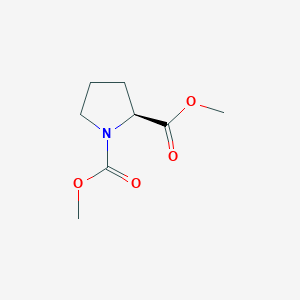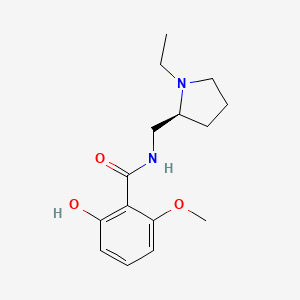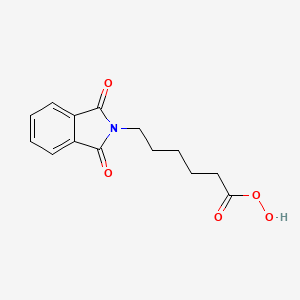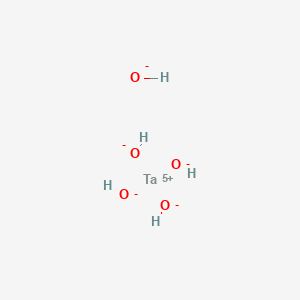
5-Chloro-3-(1-methyl-4-piperidinyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(1-methyl-4-piperidinyl)indole is a chemical compound with the molecular formula C14H17ClN2 . It is used in various fields of research and has been the subject of several studies .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, has been a significant focus in the field of organic chemistry . Various methods have been developed for the synthesis of these compounds, including the Fischer indole synthesis .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(1-methyl-4-piperidinyl)indole consists of a chlorinated indole ring attached to a methylated piperidine ring .Chemical Reactions Analysis
Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new bonds at the reactive sites of the indole molecule .Physical And Chemical Properties Analysis
5-Chloro-3-(1-methyl-4-piperidinyl)indole has a molecular formula of C14H17ClN2 and an average mass of 248.751 Da .Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
Scientific Field
Pharmaceutical Sciences
Summary of Application
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led researchers to synthesize a variety of indole derivatives.
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization . Various natural compounds, such as tryptophan, contain indole as a parent nucleus .
Results or Outcomes
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives
Scientific Field
Cancer Research
Summary of Application
A novel series of 5-chloro-indole-2-carboxylate derivatives were developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
Methods of Application or Experimental Procedures
The synthesis of these derivatives involved intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF .
Results or Outcomes
The compounds tested had significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . The most potent derivative was the m-piperidinyl derivative, with an IC50 value of 68 nM, which was 1.2-fold more potent than erlotinib (IC50 = 80 nM) .
Antiviral Activity of Indole Derivatives
Scientific Field
Virology
Summary of Application
Indole derivatives have been reported as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Methods of Application or Experimental Procedures
The synthesis of these derivatives involves various chemical reactions, including the preparation of 6-amino-4-isobutoxy-1H-indole-2-carboxylate .
Results or Outcomes
The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
Synthesis of Indole Derivatives in Alkaloids
Scientific Field
Organic Chemistry
Summary of Application
Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves various chemical reactions, including the construction of indoles as a moiety in selected alkaloids .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, continue to be a significant area of research due to their potential therapeutic applications . Future research will likely focus on further understanding their biological activity and developing more efficient synthesis methods .
Eigenschaften
IUPAC Name |
5-chloro-3-(1-methylpiperidin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGVFOXMUYGAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465152 |
Source


|
| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole | |
CAS RN |
301856-30-4 |
Source


|
| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

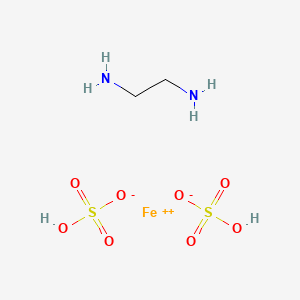
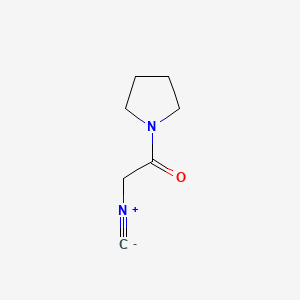
![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)
